molecular formula C23H29NO4 B12692805 Cyclopentamine hydroxybenzoylbenzoate CAS No. 74332-44-8

Cyclopentamine hydroxybenzoylbenzoate

Cat. No.: B12692805
CAS No.: 74332-44-8
M. Wt: 383.5 g/mol
InChI Key: FEDUGFMOJYMTGA-UHFFFAOYSA-N
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Description

Cyclopentamine hydroxybenzoylbenzoate is a benzoate ester derivative with a cycloalkylamine backbone. Its synthesis involves hydrolysis of ethyl p-cyclohexyloxybenzoate under alkaline conditions, followed by acidification to precipitate p-cyclohexyloxybenzoic acid (melting point: 178–180°C, yield: ~7%) . The compound’s structure combines a cyclohexyloxy group with a benzoate ester, distinguishing it from simpler benzoates.

Properties

CAS No.

74332-44-8

Molecular Formula

C23H29NO4

Molecular Weight

383.5 g/mol

IUPAC Name

1-cyclopentyl-N-methylpropan-2-amine;4-(4-hydroxybenzoyl)benzoic acid

InChI

InChI=1S/C14H10O4.C9H19N/c15-12-7-5-10(6-8-12)13(16)9-1-3-11(4-2-9)14(17)18;1-8(10-2)7-9-5-3-4-6-9/h1-8,15H,(H,17,18);8-10H,3-7H2,1-2H3

InChI Key

FEDUGFMOJYMTGA-UHFFFAOYSA-N

Canonical SMILES

CC(CC1CCCC1)NC.C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)O)C(=O)O

Origin of Product

United States

Preparation Methods

The synthesis of cyclopentamine hibenzate involves the reaction of cyclopentamine with hibenzic acid. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of solvents such as chloroform and methanol, with the reaction being carried out at specific temperatures and pressures to optimize yield and purity.

Chemical Reactions Analysis

Cyclopentamine hibenzate undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Cyclopentamine hibenzate has a wide range of scientific research applications, including:

Mechanism of Action

Cyclopentamine hibenzate exerts its effects by acting as a releasing agent for catecholamine neurotransmitters. It stimulates the release of norepinephrine, epinephrine, and dopamine from nerve terminals, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in vasoconstriction and other sympathomimetic effects. The molecular targets and pathways involved include adrenergic receptors and the associated signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Benzoate Compounds

Structural and Functional Analogues

Cyclopentamine hydroxybenzoylbenzoate shares structural motifs with aliphatic and aromatic benzoates. Below is a comparative analysis of key analogues based on substituents, regulatory status, and physicochemical properties.

Table 1: Structural Comparison of Benzoate Derivatives
Compound CAS # Substituent Type Key Features
This compound N/A Cyclohexyloxybenzoate Complex ester with cycloalkylamine; regulated
Phenyl benzoate 93-99-2 Aromatic (phenyl) Simple aromatic ester; used in fragrances
Methyl benzoate 93-58-3 Aliphatic (methyl) Common flavoring agent; low toxicity
Isopropyl benzoate 939-48-0 Branched aliphatic (isopropyl) Solvent in cosmetics; high stability
cis-3-Hexenyl benzoate 25152-85-6 Unsaturated aliphatic Floral odorant; volatile
Key Differences:

Complexity of Substituents : this compound incorporates a cyclohexyloxy group, unlike simpler methyl or phenyl analogues. This likely enhances lipophilicity, impacting bioavailability and tissue penetration .

Regulatory Status : Cyclopentamine is explicitly regulated under anti-doping guidelines, whereas other benzoates (e.g., methyl benzoate) are widely used in consumer products without restrictions .

Synthesis and Yield : The synthesis of p-cyclohexyloxybenzoic acid (precursor to this compound) involves multi-step hydrolysis with moderate yields (~7%), contrasting with simpler esterifications for analogues like methyl benzoate .

Research Findings and Pharmacological Considerations

  • Stimulant Potential: Cyclopentamine’s inclusion in anti-doping lists implies sympathomimetic activity, akin to compounds like ephedrine . Simple benzoates lack such effects.

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